(2S)-2-amino-5,5-difluoropentanamide hydrochloride
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Overview
Description
(2S)-2-amino-5,5-difluoropentanamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of two fluorine atoms on the pentanamide chain, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5,5-difluoropentanamide hydrochloride typically involves the introduction of fluorine atoms into the pentanamide structure. One common method is the fluorination of a suitable precursor, such as 2-amino-5-chloropentanamide, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully monitored to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5,5-difluoropentanamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield fluorine-free derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
(2S)-2-amino-5,5-difluoropentanamide hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound may be used in studies involving fluorinated amino acids and their incorporation into proteins.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5,5-difluoropentanamide hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid
- (2S)-2-amino-5,5-difluoropentanamide
Uniqueness
(2S)-2-amino-5,5-difluoropentanamide hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H11ClF2N2O |
---|---|
Molecular Weight |
188.60 g/mol |
IUPAC Name |
(2S)-2-amino-5,5-difluoropentanamide;hydrochloride |
InChI |
InChI=1S/C5H10F2N2O.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H2,9,10);1H/t3-;/m0./s1 |
InChI Key |
UBIAVFMANGPHEA-DFWYDOINSA-N |
Isomeric SMILES |
C(CC(F)F)[C@@H](C(=O)N)N.Cl |
Canonical SMILES |
C(CC(F)F)C(C(=O)N)N.Cl |
Origin of Product |
United States |
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